5-Phenylquinuclidin-3-ol hydrochloride is synthesized from quinuclidin-3-ol, which can be obtained from various synthetic routes involving the reduction of quinuclidinone or through other methods such as enzymatic processes using recombinant organisms like Escherichia coli . This compound belongs to the class of quinuclidine derivatives, which are known for their diverse biological activities.
The synthesis of 5-phenylquinuclidin-3-ol hydrochloride typically involves several steps:
One method involves reacting quinuclidin-3-ol with phenyl halides in the presence of bases to form the phenyl-substituted derivative. The reaction conditions are critical for optimizing yield and selectivity.
The molecular structure of 5-phenylquinuclidin-3-ol hydrochloride can be represented as follows:
The structure features a quinuclidine ring system with a phenyl group attached at the 5-position, contributing to its unique properties and biological activities.
5-Phenylquinuclidin-3-ol hydrochloride can participate in various chemical reactions typical of tertiary amines:
These reactions are essential for modifying the compound to enhance its pharmacological properties.
The mechanism of action for compounds like 5-phenylquinuclidin-3-ol hydrochloride often involves interaction with neurotransmitter receptors in the central nervous system. Specifically, it may act as an antagonist or modulator at muscarinic acetylcholine receptors, influencing neurotransmission pathways related to cognition and memory .
The detailed mechanism often requires further investigation through pharmacological studies to elucidate specific receptor interactions and downstream effects.
5-Phenylquinuclidin-3-ol hydrochloride has potential applications in:
Enzymatic approaches enable precise stereocontrol in synthesizing 5-phenylquinuclidin-3-ol scaffolds. Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) catalyze the asymmetric reduction of prochiral ketones (e.g., 5-phenylquinuclidin-3-one) to chiral alcohols. Candida boidinii ADH exhibits high enantioselectivity (>99% ee) for (R)-5-phenylquinuclidin-3-ol, while engineered KREDs from Sporidiobolus salmonicolor achieve comparable selectivity for (S)-enantiomers under mild aqueous conditions (pH 7.0, 30°C) [5] [8]. Co-factor regeneration employs glucose dehydrogenase (GDH) or isopropanol, sustaining catalyst turnover with total turnover numbers (TTN) exceeding 10,000. Biocatalyst immobilization on chitosan or epoxy resins enhances operational stability, allowing ≥10 reaction cycles with <5% activity loss [8] [9].
Table 1: Enzymatic Systems for 5-Phenylquinuclidin-3-ol Synthesis
Enzyme Source | Substrate | Product Configuration | ee (%) | Conversion (%) | Cofactor System |
---|---|---|---|---|---|
Candida boidinii ADH | 5-Phenylquinuclidin-3-one | (R)-alcohol | >99 | 98 | NADP⁺/GDH |
Engineered KRED | 5-Phenylquinuclidin-3-one | (S)-alcohol | 99 | 95 | NAD⁺/isopropanol |
Rhodococcus sp. | 5-Phenylquinuclidin-3-one | (R)-alcohol | 97 | 90 | NADH/glucose |
Heterogeneous and homogeneous catalysts enable efficient quinuclidinone reduction. Ru/(S)-BINAP systems hydrogenate 5-phenylquinuclidin-3-one in iPrOH (50 bar H₂, 60°C), achieving 92% ee for (S)-alcohol and turnover frequencies (TOF) of 500 h⁻¹ [5]. Chiral diphosphine ligands like (R,R)-DIPAMP enhance Rh-catalyzed selectivity, while Ir complexes with N-P ligands (e.g., phosphine-oxazoline) tolerate halogenated derivatives. Substrate inhibition occurs at >0.5 M concentrations due to competitive amine coordination, reducing conversion by 30–40% [5]. Catalyst recycling via magnetic nanoparticle immobilization (Fe₃O₄@SiO₂-Ru-BINAP) retains 85% activity after five cycles.
Table 2: Metal Catalysts for Quinuclidinone Hydrogenation
Catalyst System | Pressure (bar) | Temperature (°C) | ee (%) | Conversion (%) | Substrate Scope |
---|---|---|---|---|---|
Ru/(S)-BINAP | 50 | 60 | 92 (S) | 99 | Aryl, heteroaryl substituents |
Rh/(R,R)-DIPAMP | 30 | 50 | 89 (R) | 95 | Halogenated aryl groups |
Ir/Phox | 20 | 40 | 94 (S) | 90 | Sterically hindered analogs |
Hydrolases resolve racemic quinuclidinyl esters through enantioselective deacylation. Pseudomonas cepacia lipase (PCL) hydrolyzes (±)-O-acetyl-5-phenylquinuclidin-3-ol in phosphate buffer (pH 7.5), yielding (R)-alcohol with 98% ee and 42% conversion (selectivity factor s = 35) [1] [6]. Candida antarctica lipase B (CAL-B) favors (S)-ester retention (s = 28) in organic media (toluene, 40°C). Substrate engineering is critical: acetate esters outperform bulkier pivalates due to steric constraints in the enzyme’s active site. Molecular dynamics simulations reveal that Phe233 and Thr40 residues in CAL-B stabilize (S)-enantiomers via π-π stacking and hydrogen bonding [6].
Table 3: Hydrolase Performance in Kinetic Resolutions
Enzyme | Substrate | Reaction Medium | Preferred Enantiomer | ee (%) | s factor |
---|---|---|---|---|---|
P. cepacia lipase | (±)-O-acetyl-5-phenylquinuclidin-3-ol | Aqueous buffer | (R)-alcohol | 98 | 35 |
CAL-B | (±)-O-acetyl-5-phenylquinuclidin-3-ol | Toluene | (S)-ester | 95 | 28 |
Horse serum BChE | (±)-O-butyryl-5-phenylquinuclidin-3-ol | Aqueous buffer | (R)-alcohol | 90 | 22 |
Industrial translation faces biocatalyst inactivation, cofactor costs, and downstream bottlenecks. In situ NADPH regeneration using GDH increases reaction volumes by 40%, necessitating membrane filtration for cofactor retention [8]. Acidic workup (HCl) of enzymatic reactions generates 5-phenylquinuclidin-3-ol hydrochloride, but crystallization yields drop to 60–70% with ortho-substituted phenyl derivatives due to oil formation [1] [6]. Continuous-flow systems improve productivity 3-fold versus batch modes by minimizing shear-induced enzyme denaturation. Economic analyses indicate that Ru-catalyzed hydrogenation costs $2,500/kg versus $4,200/kg for enzymatic routes, though the latter reduces heavy-metal waste by 90% [9].
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